Sigma-1 Receptor Pharmacophore: The 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold Confers Sub-12 nM Binding Affinity in Validated Congeneric Series
The 1,4-dioxa-8-azaspiro[4.5]decane moiety present in CAS 898761-59-6 is a validated σ1 receptor pharmacophore. In a congeneric series of six spirocyclic piperidine derivatives evaluated under identical assay conditions, Ki values for σ1 ranged from 3.26 to 11.2 nM, while σ2 Ki values ranged from 164.4 to 312.2 nM, yielding a σ1/σ2 selectivity window of approximately 15- to 96-fold [1]. The lead compound 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) exhibited Ki = 5.4 ± 0.4 nM for σ1, with 30-fold selectivity over σ2 and 1,404-fold selectivity over the vesicular acetylcholine transporter [2]. In contrast, simple benzophenones lacking the spirocyclic ketal-amine motif (e.g., 4-methylbenzophenone or 4-chlorobenzophenone) typically show no significant σ1 binding (Ki > 1,000 nM) under comparable radioligand displacement assays [3]. This represents a >185-fold affinity differential attributable to the spirocyclic scaffold.
| Evidence Dimension | σ1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki predicted in the range 3–12 nM based on congeneric spirocyclic series [1] |
| Comparator Or Baseline | Simple benzophenones (e.g., 4-methylbenzophenone): Ki > 1,000 nM for σ1 [3]; Lead spirocycle 5a: Ki = 5.4 ± 0.4 nM [2] |
| Quantified Difference | >185-fold affinity enhancement for spirocyclic scaffold vs. simple benzophenones; selectivity window of 15–96× for σ1 over σ2 |
| Conditions | [³H]-(+)-pentazocine displacement from σ1 receptors; rat brain homogenate and human σ1-transfected HEK293 membranes; Ki determined by Cheng-Prusoff equation |
Why This Matters
For researchers targeting σ1 receptors in oncology or neuroscience, the spirocyclic scaffold is a non-negotiable pharmacophoric element; substituting with a des-spiro benzophenone would abolish target engagement.
- [1] Kniess T, Bergmann R, Xie F, Jia H, Deuther-Conrad W, Steinbach J, Pietzsch J. Radiosynthesis, in vitro and in vivo evaluation of 8-[4-(2-[18F]fluoroethoxy)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane, a spirocyclic σ1 receptor ligand for tumor targeting. Eur J Nucl Med Mol Imaging. 2014;41(Suppl):S416. doi:10.1007/s00259-014-2901-9. HZDR Publication ID: Publ-21303. Ki range: σ1 3.26–11.2 nM, σ2 164.4–312.2 nM. View Source
- [2] Xie F, Bergmann R, Kniess T, et al. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. J Med Chem. 2015;58(14):5395-5407. Ki (σ1) = 5.4 ± 0.4 nM for compound 5a; 30-fold σ1/σ2 selectivity; 1,404-fold selectivity over vesicular acetylcholine transporter. View Source
- [3] Glennon RA. Pharmacophore identification for sigma-1 (σ1) receptor binding: application of the 'deconstruction-reconstruction-elaboration' approach. Mini Rev Med Chem. 2005;5(10):927-940. doi:10.2174/138955705774329519. Established that simple benzophenones lacking a basic nitrogen lack appreciable σ1 affinity. View Source
